

3-(difluoromethyl)-4-nitro-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(difluoromethyl)-4-nitro-1H-pyrazole

Cat. No.: B2596536

[Get Quote](#)

An In-Depth Technical Guide to **3-(Difluoromethyl)-4-nitro-1H-pyrazole**: Properties, Synthesis, and Reactivity

Introduction

3-(Difluoromethyl)-4-nitro-1H-pyrazole is a key heterocyclic building block of significant interest in the fields of agrochemical and pharmaceutical research. The unique combination of the pyrazole core, an electron-withdrawing nitro group, and a difluoromethyl moiety imparts a distinct chemical personality, making it a valuable intermediate for the synthesis of complex target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs and fungicides.^[1] The difluoromethyl group (CF₂H) is a crucial substituent in modern medicinal chemistry, acting as a bioisostere of hydroxyl, thiol, or amine groups.^[2] It can enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles by increasing lipophilicity.^[3] The nitro group, a powerful electron-withdrawing group, not only activates the pyrazole ring for certain reactions but also serves as a synthetic handle for further functionalization, most commonly through its reduction to an amino group.^{[4][5]}

This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and characteristic reactivity of **3-(difluoromethyl)-4-nitro-1H-pyrazole**, designed for researchers and scientists in drug discovery and development.

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physical properties for **3-(difluoromethyl)-4-nitro-1H-pyrazole** is not widely published. However, based on its structure and data from closely related analogues, we can establish a reliable profile.

Physical and Chemical Identifiers

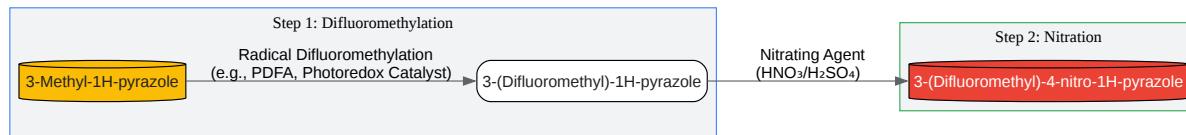
Quantitative data for the target compound and its parent analogue, 4-nitro-1H-pyrazole, are summarized below for comparative purposes.

Property	3-(Difluoromethyl)-4-nitro-1H-pyrazole	4-Nitro-1H-pyrazole
CAS Number	1789048-54-9[6]	2075-46-9[4]
Molecular Formula	C ₄ H ₃ F ₂ N ₃ O ₂ [6]	C ₃ H ₃ N ₃ O ₂ [4]
Molecular Weight	163.08 g/mol [6]	113.08 g/mol [4]
Appearance	Predicted: Off-white to yellow crystalline solid	Off-white to yellow powder[4]
Melting Point	Not reported	158 - 166 °C[4][7]
Boiling Point	Not reported	290.30 - 323 °C[7][8]
Solubility	Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone.	Sparingly soluble in water; soluble in ethanol, acetone, chloroform.[8]
SMILES	O=--INVALID-LINK--[6]	C1=C(NN=C1)--INVALID-LINK--[O-]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its functional groups.

- ¹H NMR: The spectrum would be characterized by three main signals:
 - A triplet for the difluoromethyl proton (-CHF₂) around δ 6.8-7.5 ppm, with a characteristic large coupling constant (²JH-F \approx 53-55 Hz).[9]


- A singlet for the C5-proton of the pyrazole ring, likely downfield shifted due to the adjacent nitro group, estimated in the δ 8.5-9.0 ppm region.
- A broad singlet for the N1-proton (N-H), which may be exchangeable with D_2O , typically appearing in the δ 13-15 ppm range, though its visibility can be solvent-dependent.
- ^{19}F NMR: A doublet corresponding to the two equivalent fluorine atoms of the $-\text{CHF}_2$ group, coupled to the adjacent proton.
- ^{13}C NMR: Key signals would include the pyrazole ring carbons, with C4 being significantly influenced by the nitro group and C3 by the difluoromethyl group. The difluoromethyl carbon would appear as a triplet due to C-F coupling.
- IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching ($\sim 3100\text{-}3300\text{ cm}^{-1}$), asymmetric and symmetric NO_2 stretching ($\sim 1550\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$), and C-F stretching ($\sim 1100\text{-}1200\text{ cm}^{-1}$).

Synthesis and Manufacturing

A definitive, published step-by-step synthesis for **3-(difluoromethyl)-4-nitro-1H-pyrazole** is not readily available. However, a logical and robust synthetic pathway can be designed based on established methodologies for the functionalization of pyrazole rings and the introduction of difluoromethyl groups onto heterocycles.[2][10][11]

Proposed Synthetic Workflow

The most plausible synthetic strategy involves a two-step process starting from a commercially available pyrazole precursor: 1) introduction of the difluoromethyl group, followed by 2) regioselective nitration.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(difluoromethyl)-4-nitro-1H-pyrazole**.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven approach synthesized from established chemical principles.

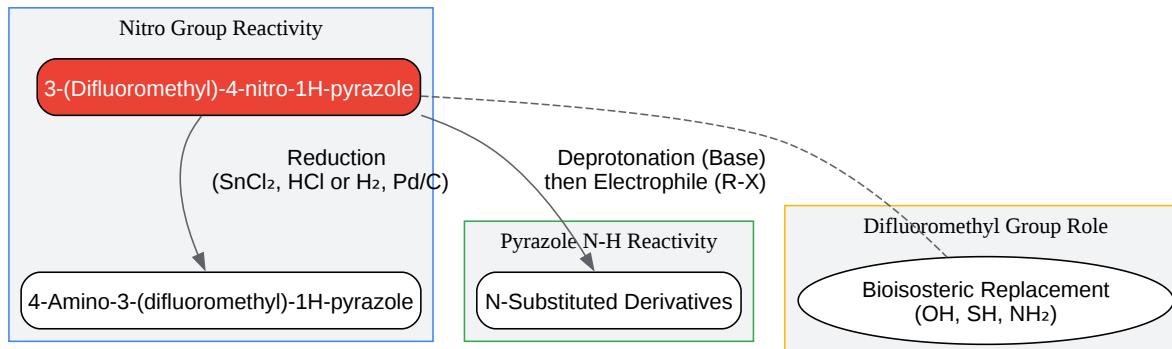
Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Intermediate)

This step leverages modern radical difluoromethylation techniques, which offer mild conditions and good functional group tolerance.[11]

- **Reactor Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 equiv.), a suitable difluoromethylating agent such as sodium chlorodifluoroacetate or a phosphonium salt like difluoromethyltriphenylphosphonium bromide (1.5 equiv.), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
- **Solvent and Degassing:** Add anhydrous solvent (e.g., acetonitrile or DMF). Degas the mixture by bubbling argon through it for 15-20 minutes.
- **Reaction:** Place the sealed tube under an inert atmosphere and irradiate with a blue LED lamp at room temperature. Monitor the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-(difluoromethyl)-1H-pyrazole.

Causality: The choice of a photoredox-catalyzed radical approach is deliberate. It avoids the harsh conditions associated with older methods and is highly effective for the C-H functionalization of heterocycles, providing a direct route to the key intermediate.[2][11]

Step 2: Synthesis of **3-(Difluoromethyl)-4-nitro-1H-pyrazole** (Final Product)


Nitration of the pyrazole ring is a classic electrophilic aromatic substitution.

- Reactor Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid.
- Substrate Addition: Slowly add the 3-(difluoromethyl)-1H-pyrazole intermediate (1.0 equiv.) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
- Nitration: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the low temperature.
- Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS.
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield **3-(difluoromethyl)-4-nitro-1H-pyrazole**.

Causality: The use of a mixed acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$) is standard for nitrating deactivated or moderately activated aromatic rings. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is necessary for the substitution to occur. The nitro group is directed to the 4-position, which is the most electron-rich and sterically accessible position for electrophilic attack on the 3-substituted pyrazole ring.

Chemical Reactivity and Synthetic Utility

The reactivity of **3-(difluoromethyl)-4-nitro-1H-pyrazole** is dominated by the interplay of its three functional components. It is primarily used as an intermediate, where its functional groups are strategically modified.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-(difluoromethyl)-4-nitro-1H-pyrazole**.

Reduction of the Nitro Group

The most significant reaction of this molecule is the reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental for its use in building larger, biologically active molecules, such as the amides found in SDHI fungicides.[5][12]

Protocol: Synthesis of 4-Amino-3-(difluoromethyl)-1H-pyrazole

- Reactor Setup: Suspend **3-(difluoromethyl)-4-nitro-1H-pyrazole** (1.0 equiv.) in a suitable solvent, such as ethanol or ethyl acetate.
- Reagent Addition: Add an excess of a reducing agent. Common choices include:
 - Tin(II) chloride: Add SnCl₂·2H₂O (4-5 equiv.) and heat the mixture to reflux.
 - Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

- Reaction: Stir the reaction at the appropriate temperature (reflux for SnCl_2 , room temperature for hydrogenation) until the starting material is consumed (monitor by TLC).
- Work-up:
 - For SnCl_2 : Cool the reaction, make it basic with a saturated NaHCO_3 or NaOH solution, and extract the product with ethyl acetate.
 - For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
- Purification: Purify the resulting crude amine by column chromatography or recrystallization to obtain 4-amino-3-(difluoromethyl)-1H-pyrazole.

N-H Acidity and Substitution

The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., NaH , K_2CO_3). The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a key step in synthesizing analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate for many fungicides.[13]

Applications in Research and Development

The primary value of **3-(difluoromethyl)-4-nitro-1H-pyrazole** lies in its role as a versatile synthetic intermediate.

Agrochemicals

The 3-(difluoromethyl)pyrazole scaffold is the cornerstone of a major class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[14] While the target molecule itself is not the final active ingredient, its derivatives are. For example, the related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used to manufacture several highly successful commercial fungicides, including:

- Fluxapyroxad (BASF)
- Benzovindiflupyr (Syngenta)

- Isopyrazam (Syngenta)
- Bixafen (Bayer)[12]

These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi, a mechanism crucial for their fungicidal activity.[13] The difluoromethyl group is essential for achieving high efficacy against key plant pathogens.[12]

Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[1][15] The introduction of a difluoromethyl group can enhance a molecule's drug-like properties. Therefore, **3-(difluoromethyl)-4-nitro-1H-pyrazole** serves as a valuable starting material for creating libraries of novel compounds for screening against various therapeutic targets. The 4-amino derivative is particularly useful for synthesizing amides, ureas, and sulfonamides with potential pharmacological activity.[5]

Safety and Handling

While specific toxicity data for **3-(difluoromethyl)-4-nitro-1H-pyrazole** is limited, related compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole are classified with the following hazards:

- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)[16]

It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. As a nitro-containing compound, it should be treated as potentially energetic and stored away from heat and strong reducing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 1-(difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8 [smolecule.com]
- 6. 1789048-54-9|3-(Difluoromethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. thieme.de [thieme.de]
- 15. researchgate.net [researchgate.net]
- 16. 1-(difluoromethyl)-4-nitro-1H-pyrazole | C4H3F2N3O2 | CID 7017245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(difluoromethyl)-4-nitro-1H-pyrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2596536#3-difluoromethyl-4-nitro-1h-pyrazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com